molecular formula C10H11FN2O B13315413 4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13315413
M. Wt: 194.21 g/mol
InChI Key: KNNWRPDFZZBLTB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This molecule features a fluorinated tetrahydroquinolin-2-one core, a privileged structure frequently found in biologically active compounds . The 8-fluoro substituent is a common modification in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity . The 4-aminomethyl group provides a critical synthetic handle, allowing researchers to readily functionalize the molecule by forming amide bonds or other linkages, thereby diversifying the structure for structure-activity relationship (SAR) studies . Tetrahydroquinoline derivatives are extensively investigated for their potential as therapeutic agents. Research indicates that this core structure is a key component in compounds with demonstrated activity as mTOR inhibitors for targeted cancer therapy , as well as in molecules evaluated for antifungal, antibacterial, and various other pharmacological properties . The specific mechanism of action for this compound is application-dependent, but its framework is known to facilitate key interactions with biological targets, such as hydrogen bonding via the lactam and primary amine groups, and hydrophobic interactions within the saturated ring system . This product is intended for research purposes as a building block in the synthesis of more complex molecules or as a standard for analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

4-(aminomethyl)-8-fluoro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11FN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-3,6H,4-5,12H2,(H,13,14)

InChI Key

KNNWRPDFZZBLTB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CC=C2)F)NC1=O)CN

Origin of Product

United States

Preparation Methods

Synthesis of Tetrahydroquinoline Derivatives

  • A multi-component reaction can be used to synthesize tetrahydroquinoline derivatives. Reacting acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide in toluene at 100 °C yields dimethyl acetal-substituted triazoles, which can be converted into triazolo[5,1-a]isoquinolines using concentrated sulfuric acid in a modified Pomeranz-Fritsch reaction. Subsequent acid-catalyzed ring opening of the triazole moiety using water as a nucleophile gives 1-hydroxymethylisoquinolines, which can then be treated with SOCl2 to obtain the desired 1-chloromethyl isoquinoline derivatives.

Pictet-Spengler Condensation

  • Generalized Mechanism A common method for synthesizing tetrahydroisoquinolines (THIQ) involves an initial condensation between a phenylethylamine derivative and an aldehyde to form an iminium intermediate. This imine is activated by a Brønsted or Lewis acid, leading to cyclization and the formation of a 1-substituted THIQ product.

  • Variants Several variations of the Pictet-Spengler condensation exist for creating both racemic and asymmetric THIQ derivatives. One method involves synthesizing an N-acetyl intermediate from 2-(3,4-dimethoxyphenyl)-ethylamine, which is then converted into N-acylcarbamates. Reduction of these N-acylcarbamates using diisobutyl aluminum hydride (DIBAL-H), followed by cyclization mediated by BF3·OEt2, yields the desired THIQ compound. This method has been used to synthesize tetrahydroisoquinoline alkaloids like laudanosine, xylopinine, and isoindoloisoquinolone.

Enantiopure THIQs using Chiral Auxiliary

  • Gremmen and co-workers have reported a method for synthesizing enantiopure THIQs using a chiral auxiliary (1R,2S,5R)-(−) menthyl-(S)-p-toluene sulfinate (Andersen reagent). This involves reacting 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by the Andersen reagent to form N-p-tolyl sulfinyl phenylethylamine. The intermediate then undergoes cyclization with different aldehydes via Pictet–Spengler condensation in the presence of BF3·OEt2 to give THIQ derivatives. The chiral auxiliary is removed by treating with HCl in ethanol at 0 °C to yield the final THIQ. This method was demonstrated through the synthesis of (+) salsolidine.

Enantioselective Synthesis using Chiral Catalysts

  • Mons et al. utilized chiral catalysts (R)-TRIP and (S)-BINOL for the enantioselective synthesis of 1-substituted THIQs. Reacting 2-(3-hydroxy-4-methoxy phenyl)-ethylamine with o-nitrophenyl sulfenylchloride (NpsCl) forms an intermediate, which then undergoes asymmetric Pictet–Spengler reaction with different aldehydes to produce the corresponding THIQs. This methodology was applied in the synthesis of (R)-(+)-crispine A.

Microwave-Assisted Pictet–Spengler Reaction

  • A microwave-assisted Pictet–Spengler reaction has been employed for the synthesis of 1-substituted THIQs. Cyclization of 2-(3,4-dimethoxyphenyl) ethylamine with benzaldehyde in the presence of trifluoroacetic acid (TFA) under microwave irradiation for 15 minutes yields the desired compound.

Bischler-Nepieralski Cyclization

  • Mihoubi and co-workers synthesized THIQ derivatives via Bischler–Nepieralski cyclization. Compound 54 was obtained from vanillin and nitropropane and then subjected to Bischler–Nepieralski cyclization using POCl3 to give the dihydroisoquinoline moiety, which was subsequently reduced using NaBH4 to give the titled compounds.
  • Mottinelli and co-workers synthesized N-substituted THIQs via the Bischler–Nepieralski cyclization approach. 3-methoxy-phenyl acetic acid was converted to its amide, which was then reduced to an amine using LiAlH4. The amine was converted to an N-acyl derivative using acyl chloride, followed by Bischler–Nepieralski cyclization and reduction with NaBH4 to yield the N-substituted THIQ derivative.
  • A biomimetic synthesis approach consisting of Bischler–Nepieralski cyclization and Noyori Asymmetric Transfer Hydrogenation (ATH) was used for the total synthesis of Dysoxylum alkaloids. The first step involved the formation of zanthoxylamide protoalkaloid from 2-(3,4-dimethoxyphenyl)-ethylamine and (2-)3-phenylprop-2-enoic acid. The intermediate was then subjected to catalytic hydrogenation, followed by conversion to the isoquinoline moiety via Bischler–Nepieralski reaction. The resulting compound was subjected to ATH reaction using a chiral catalyst (R,R)-RuTsDPEN, followed by reductive amination to obtain the final product. This approach was used for the total synthesis of Dysoxylum alkaloids.
  • Pieper and co-workers used a similar synthetic approach, comprising Bischler–Nepieralski cyclization and Noyori ATH, for the synthesis of enantioselective aporphine natural products. The precursor compound required for Bischler–Nepieralski cyclization was obtained from 3,4-disubstituted acetophenone using a sequence of reactions. The intermediate was treated with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine at low temperature to obtain the dihydro isoquinoline, which was then reduced using Noyori ATH to obtain the 1-substituted THIQ compound.

Bromodomain Inhibitors

  • Novel compounds of formula (I), wherein R1 is C1-4alkyl; R2 is C1-4alkyl, C3-7cycloalkyl, -CH2CF3, -CH2OCH3, can be used as bromodomain inhibitors.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These products can have different biological and chemical properties, making them useful for various applications .

Scientific Research Applications

4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tetrahydroquinolin-2-one Derivatives

Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Synthesis Yield Reference
4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one 4-(aminomethyl), 8-F C₁₀H₁₂FN₂O 194.22* Predicted pKa: ~6.91; High polarity due to -NH₂ Not reported
6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25) 6-NH₂, 8-F, 1-(2-(dimethylamino)ethyl) C₁₅H₂₁FN₃O 278.35 Crude product used directly; Moderate solubility in polar solvents 72.9% (precursor)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide 6-SO₂NHAr, 2-CF₃CO C₂₃H₂₃F₄N₂O₃S 507.50 Lipophilic (trifluoroacetyl, sulfonamide); Characterized via NMR, HRMS 56% (final step)
7-Isoquinolinecarbonitrile,4-(6-benzofuranyl)-8-fluoro-1,2,3,4-tetrahydro-2-methyl- 7-CN, 4-benzofuranyl, 8-F, 2-CH₃ C₁₉H₁₅FN₂O 306.33 Predicted bp: 428.7°C; Density: 1.31 g/cm³ Not reported
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-one 8-F, 3-keto C₉H₈FNO 165.17 Crystalline solid; Soluble in organic solvents Not reported

*Molecular weight calculated based on formula.

Key Observations

Substituent Position and Bioactivity: The 8-fluoro substituent is a common feature in analogs like compound 25 and the target compound, likely improving metabolic stability and binding affinity . Aminomethyl at position 4 (target compound) contrasts with 6-amino in compound 25, which may alter hydrogen-bonding interactions with biological targets .

Synthetic Accessibility: Compound 25 achieved a 72.9% yield in the reduction step, suggesting efficient nitro-to-amine conversion .

Biological Activity

4-(Aminomethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C10H10FN2O
  • Molecular Weight : 192.20 g/mol
  • CAS Number : 2169351-22-6

These properties position it within a class of compounds known for their diverse biological activities.

Research indicates that this compound exhibits several mechanisms of action:

  • Acetylcholinesterase (AChE) Inhibition : The compound has been shown to inhibit AChE, which is crucial in the treatment of Alzheimer's disease. AChE inhibitors can enhance cholinergic neurotransmission and improve cognitive function.
  • Butyrylcholinesterase (BuChE) Inhibition : Similar to AChE, BuChE inhibition is also linked to neuroprotection and cognitive enhancement.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress.

Efficacy in Biological Assays

The following table summarizes the biological activity of this compound in various assays:

Biological Activity IC50 (μM) Reference
AChE Inhibition0.62
BuChE Inhibition0.69
BACE-1 Inhibition0.38
MAO-B Inhibition5.15
Antioxidant ActivityTrolox Equivalent: 0.5 μM

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines have demonstrated that the compound can significantly reduce Aβ aggregation and improve cell viability under oxidative stress conditions.
    • In one study, it was found that at concentrations as low as 0.74 μM, the compound could inhibit Aβ aggregation by up to 76% compared to control groups .
  • Neurotoxicity Assessments : The compound has undergone various toxicity assessments to evaluate its safety profile. Results indicate low cytotoxicity in neuronal cells at therapeutic concentrations.
  • Docking Studies : Computational studies suggest that this compound has favorable binding affinities for both AChE and BuChE active sites, indicating its potential as a multitarget drug for neurodegenerative diseases .

Q & A

Q. Advanced

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) via post-synthetic modifications to improve solubility. Fluorine’s electronegativity enhances membrane permeability but may reduce aqueous solubility; balance with polar substituents .
  • Prodrug Strategies : Mask the aminomethyl group as a carbamate or Schiff base to enhance stability during absorption .
  • Salt Formation : Prepare hydrochloride salts to improve crystallinity and solubility, as seen in related tetrahydroquinoline derivatives .

What are the critical physicochemical properties influencing experimental design?

Q. Basic

  • Solubility : Low aqueous solubility (common in fluorinated tetrahydroquinolines) necessitates DMSO or ethanol as solvents for biological assays .
  • Stability : Monitor degradation under acidic/alkaline conditions via HPLC. The lactam ring is prone to hydrolysis at extreme pH .
  • Melting Point : High melting points (predicted >200°C for similar fluorinated derivatives) indicate suitability for solid-state studies .

How can structure-activity relationships (SAR) be analyzed for fluorinated analogs?

Q. Advanced

  • Fluorine Scanning : Synthesize analogs with fluorine at positions 6, 7, or 8 to assess its impact on bioactivity (e.g., receptor binding or metabolic stability) .
  • Molecular Docking : Use crystallographic data to model interactions with biological targets (e.g., enzymes or GPCRs). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions .
  • Mutagenesis Studies : Pair SAR with target protein mutagenesis to identify residues critical for fluorine-mediated activity .

What analytical techniques resolve challenges in reaction monitoring?

Q. Advanced

  • In Situ IR Spectroscopy : Track carbonyl reduction (e.g., lactam intermediates) using characteristic C=O stretches (~1680–1720 cm⁻¹) .
  • Chiral HPLC/SFC : Separate enantiomers if asymmetric synthesis is employed (e.g., using chiral columns like Chiralpak® IA) .
  • LC-MS/MS : Detect low-abundance intermediates and byproducts during multi-step syntheses .

How does fluorination impact metabolic stability in preclinical models?

Q. Advanced

  • Cytochrome P450 Inhibition : Fluorine at the 8-position may reduce metabolism by blocking oxidative sites. Test using liver microsome assays .
  • Isotope Labeling : Synthesize 18F^{18}F- or 19F^{19}F-labeled analogs for PET imaging or metabolic pathway tracing .

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